
9,9'-O-Isopropyllidene-isolariciresinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-O-Isopropyllidene-isolariciresinol is a lignan, a type of natural product derived from phenylpropanoids. It is known for its complex structure and potential applications in various scientific fields. The compound is characterized by its unique chemical structure, which includes a 9,9’-O-isopropyllidene group attached to the isolariciresinol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-O-Isopropyllidene-isolariciresinol typically involves the protection of hydroxyl groups on isolariciresinol using isopropylidene groups. This can be achieved through the reaction of isolariciresinol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete protection of the hydroxyl groups.
Industrial Production Methods: While specific industrial production methods for 9,9’-O-Isopropyllidene-isolariciresinol are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The process may include purification steps such as recrystallization or chromatography to obtain high-purity product suitable for research and industrial applications.
Types of Reactions:
Oxidation: 9,9’-O-Isopropyllidene-isolariciresinol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced lignan derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the isopropyllidene group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized lignan derivatives.
Reduction: Reduced lignan derivatives with altered functional groups.
Substitution: Lignan derivatives with new functional groups replacing the isopropyllidene group.
Applications De Recherche Scientifique
9,9’-O-Isopropyllidene-isolariciresinol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex lignans and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 9,9’-O-Isopropyllidene-isolariciresinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Mechanisms: Inducing apoptosis in cancer cells and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
9,9’-O-Isopropyllidene-isolariciresinol can be compared with other lignans such as:
Secoisolariciresinol: Known for its antioxidant properties and presence in flaxseed.
Matairesinol: Found in various plant sources and studied for its potential health benefits.
Pinoresinol: Another lignan with antioxidant and anti-inflammatory properties.
Uniqueness: The unique aspect of 9,9’-O-Isopropyllidene-isolariciresinol lies in its isopropyllidene protection, which imparts distinct chemical properties and reactivity compared to other lignans. This makes it a valuable compound for specific synthetic and research applications.
By understanding the detailed aspects of 9,9’-O-Isopropyllidene-isolariciresinol, researchers can better utilize this compound in various scientific and industrial fields, leveraging its unique properties and potential benefits.
Propriétés
Formule moléculaire |
C23H28O6 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(5aR,6S,11aR)-6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol |
InChI |
InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3/t15-,17-,22-/m0/s1 |
Clé InChI |
SNCSNQKSYHFYSD-YHEJKZAPSA-N |
SMILES isomérique |
CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |
SMILES canonique |
CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12826818.png)
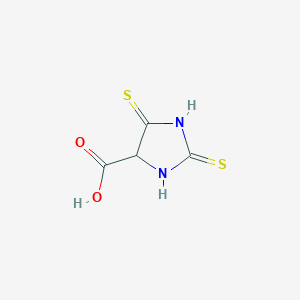
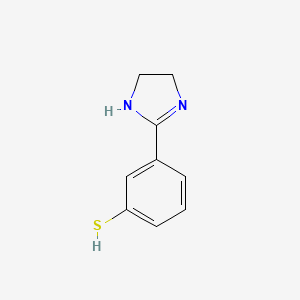
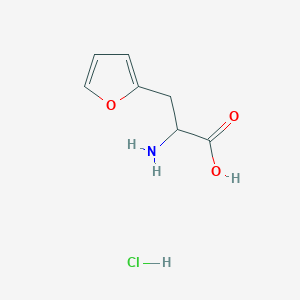
![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
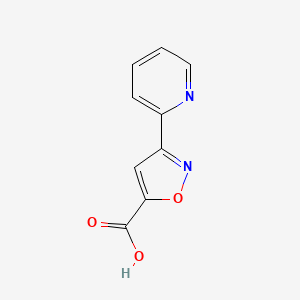

![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)
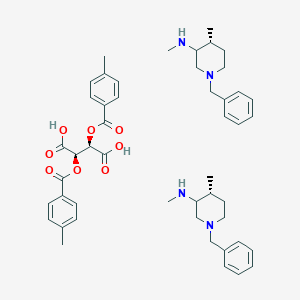

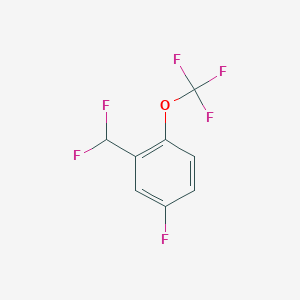
![(8R,9S,10R,11S,13R,16R,17R)-14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12826871.png)
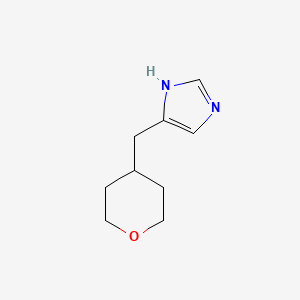
![6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12826882.png)
